molecular formula C12H15ClFN3 B12220588 N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12220588
M. Wt: 255.72 g/mol
InChI Key: NOXVJBKBEFTPJV-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H16FN3 and a molecular weight of 233.29 g/mol. This pyrazole-based amine is a valuable building block in modern organic synthesis and medicinal chemistry research. Its structure, featuring a 1,5-dimethyl-1H-pyrazol-3-amine core coupled with a 4-fluorobenzyl group, makes it a versatile scaffold for the development of novel bioactive molecules. Pyrazole derivatives are recognized as privileged structures in drug discovery due to their wide spectrum of pharmacological activities. Researchers utilize this specific compound as a key intermediate in the design and synthesis of potential kinase inhibitors. The molecule can be functionalized at the pyrazole ring and the amine group, allowing for the creation of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the fluorobenzyl moiety can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, which is of particular interest in optimizing lead compounds. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

Molecular Formula

C12H15ClFN3

Molecular Weight

255.72 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H14FN3.ClH/c1-9-7-12(15-16(9)2)14-8-10-3-5-11(13)6-4-10;/h3-7H,8H2,1-2H3,(H,14,15);1H

InChI Key

NOXVJBKBEFTPJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Method

This method directly targets the attachment of the 4-fluorobenzyl group to the pyrazole core. The reaction involves 1,5-dimethyl-1H-pyrazole as a precursor, which undergoes nucleophilic substitution with 4-fluorobenzyl chloride under controlled conditions.

Parameter Value
Starting Materials 1,5-Dimethyl-1H-pyrazole, 4-fluorobenzyl chloride
Reaction Type Nucleophilic substitution
Solvent Polar aprotic solvents (e.g., DMF, THF)
Temperature Room temperature or mild heating (exact details not reported)
Catalyst/Base Bases (e.g., K₂CO₃, Et₃N) to deprotonate the pyrazole nitrogen
Reaction Time Varies; typically hours for completion
Workup Extraction with organic solvents, purification via chromatography
Yield Not explicitly reported; inferred to be moderate based on analogous reactions

Key Mechanism :
The pyrazole’s NH group acts as a nucleophile, displacing the chloride ion from 4-fluorobenzyl chloride. The reaction’s efficiency depends on solvent polarity and base strength, which stabilize the transition state.

Condensation Reaction Approach

An alternative route involves synthesizing the pyrazole core in situ via condensation of 4-fluorobenzylamine , a diketone (e.g., 2,4-pentanedione), and O-(4-nitrobenzoyl)hydroxylamine . This method leverages the reactivity of hydroxylamine derivatives to form the heterocyclic ring.

Parameter Value
Starting Materials 4-Fluorobenzylamine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine
Reaction Type Cyclocondensation
Solvent Polar aprotic (e.g., DMF)
Temperature 85°C (as per analogous reactions)
Reaction Time 1.5–2 hours
Workup NaOH extraction, silica gel chromatography
Yield ~38% (analogous reaction with different amine)

Key Steps :

  • Hydroxylamine Activation : O-(4-nitrobenzoyl)hydroxylamine reacts with the diketone to form an intermediate.
  • Cyclization : The amine (4-fluorobenzylamine) participates in ring closure to yield the pyrazole, with methyl groups at positions 1 and 5.

Industrial-Scale Optimization

Continuous-flow reactors enhance scalability and reproducibility by maintaining precise control over temperature, pressure, and reagent mixing.

Parameter Value
Reactor Type Continuous-flow systems
Advantages High yield consistency, reduced side reactions, rapid heat/mass transfer
Challenges Equipment cost, process optimization for large batches

Example Conditions :

  • Solvent : DMF or THF with optimized flow rates.
  • Temperature : 80–100°C to accelerate kinetics.
  • Yield : Potentially higher than batch processes due to uniform reaction conditions.

Reaction Optimization Studies

Critical parameters influencing yield and purity include:

Factor Impact
Solvent Choice Polar aprotic solvents (e.g., DMF) improve nucleophilicity of pyrazole NH.
Base Strength Strong bases (e.g., NaH) enhance deprotonation but may cause side reactions.
Temperature Elevated temperatures accelerate substitution but risk decomposition.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution Direct route, fewer steps Moderate yields, solvent dependency.
Condensation Builds core and substituent simultaneously Lower yields, complex workup.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural and functional differences between N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine and analogous pyrazole-based compounds:

Compound Name Molecular Formula Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Notable Properties
This compound C₁₂H₁₄FN₃ R₁=CH₃, R₂=CH₃, R₃=4-Fluorobenzyl 219.26 Enhanced lipophilicity; potential CNS activity due to fluorinated aromatic moiety
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) C₃₀H₃₂FN₃O₂ R₁=4-Fluorophenyl, R₂=p-Tolyl, R₃=Carboxamide 485.25 Bulky tert-butyl groups improve oxidative stability; carboxamide enhances H-bonding
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-p-trifluoromethylphenyl-1H-pyrazole-3-carboxamide (5i) C₃₅H₃₇N₃O₄S R₁=4-Methylsulfonylphenyl, R₂=CF₃, R₃=Carboxamide 595.25 Sulfonyl and trifluoromethyl groups enhance electron-withdrawing effects; high metabolic resistance
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) C₂₈H₃₁BrN₄O₄S₂ R₁=4-Aminosulfonylphenyl, R₂=F, R₃=Carboxamide 630.10 Aminosulfonyl group introduces polar interactions; bromine may confer halogen bonding

Key Observations:

Substituent Effects on Bioactivity :

  • The 4-fluorobenzyl group in the target compound balances lipophilicity and steric bulk, favoring membrane permeability. In contrast, carboxamide derivatives (e.g., 6b , 5i , 4h ) exhibit stronger hydrogen-bonding capacity, which may improve target binding but reduce blood-brain barrier penetration .
  • Electron-Withdrawing Groups : Compounds like 5i (with -SO₂CH₃ and -CF₃) show enhanced metabolic stability but reduced solubility compared to the target compound’s simpler fluorinated benzyl group .

Synthetic Accessibility: The target compound’s synthesis is likely less complex than derivatives requiring multiple functionalization steps (e.g., 4h, which incorporates bromine and aminosulfonyl groups) .

Crystallographic and Hydrogen-Bonding Behavior :

  • While the target compound lacks crystallographic data in the provided evidence, analogs like 6b and 4h exhibit well-defined hydrogen-bonding networks due to carboxamide and hydroxyl groups, as predicted by graph set analysis principles .

Biological Activity

N-(4-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C12H14FN3C_{12}H_{14}FN_3 and a CAS number of 1856096-01-9. It is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory effects on cancer cell proliferation. For instance, compounds with similar structures have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)12.5Induction of apoptosis
Pyrazolo[1,5-a]pyrimidineA549 (Lung Cancer)8.0Cell cycle arrest at G2/M phase
Pyrazole derivative XHeLa (Cervical Cancer)15.0Inhibition of DNA synthesis

Enzymatic Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Studies indicate that pyrazole derivatives can act as inhibitors of protein kinases and phosphodiesterases, which are crucial for tumor growth and survival .

Table 2: Enzymatic Inhibition by Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)
This compoundProtein Kinase A10.0
Pyrazolo[1,5-a]pyrimidinePhosphodiesterase5.0

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M phase.
  • Enzyme Inhibition : By inhibiting specific enzymes, it interferes with signaling pathways that promote tumor growth.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Activity : A recent investigation assessed the compound's effects on various cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis in MCF-7 cells at an IC50 of 12.5 µM.
  • Enzymatic Activity Profiling : Another study focused on its inhibitory effects on phosphodiesterase enzymes. The compound demonstrated an IC50 value of 5.0 µM against this target, suggesting its potential as a therapeutic agent in conditions where phosphodiesterase inhibition is beneficial.

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